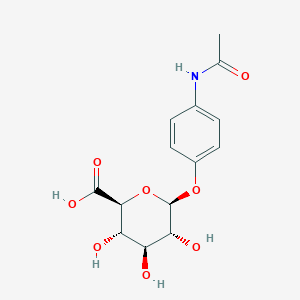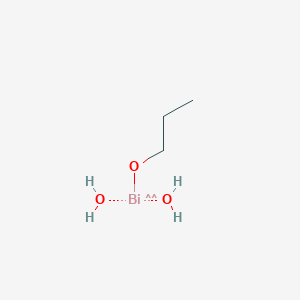
Bismuth, dihydroxypropoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth, dihydroxypropoxy- is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. This compound is also known as bismuth citrate, and it is used in various fields, including medicine, environmental science, and material science.
Mécanisme D'action
The mechanism of action of bismuth citrate is not fully understood. However, it is believed that it works by binding to the bacterial cell wall, disrupting its structure and function. This results in the death of the bacteria.
Biochemical and Physiological Effects:
Bismuth citrate has been shown to have low toxicity and is generally well-tolerated. However, it can cause gastrointestinal side effects, such as diarrhea and nausea, in some individuals. It is also important to note that bismuth citrate should not be used in individuals with a history of bismuth allergy.
Avantages Et Limitations Des Expériences En Laboratoire
Bismuth citrate has several advantages for lab experiments. It is relatively inexpensive, easy to synthesize, and has low toxicity. However, it is important to note that bismuth citrate can interfere with certain laboratory tests, such as tests for liver function and blood glucose levels.
Orientations Futures
There are several future directions for research on bismuth citrate. One area of interest is its potential use as a treatment for antibiotic-resistant bacterial infections. Another area of interest is its potential use in nanotechnology and materials science. Additionally, further research is needed to fully understand the mechanism of action of bismuth citrate and its potential side effects.
Conclusion:
In conclusion, bismuth citrate is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. It is relatively easy to synthesize and has low toxicity, making it a popular choice for lab experiments. Bismuth citrate has been studied for its potential applications in medicine, environmental science, and material science. However, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
Bismuth citrate can be synthesized by reacting bismuth oxide with citric acid. The reaction results in the formation of bismuth citrate, which is a white crystalline powder. The synthesis process of bismuth citrate is relatively simple and cost-effective, making it a popular choice for scientific research.
Applications De Recherche Scientifique
Bismuth citrate has been extensively studied for its potential applications in various fields. In medicine, it has been studied for its antimicrobial properties and as a potential treatment for Helicobacter pylori infection. In environmental science, it has been studied for its ability to remove heavy metals from contaminated water. In material science, it has been studied for its potential use as a catalyst in chemical reactions.
Propriétés
Numéro CAS |
17086-20-3 |
|---|---|
Formule moléculaire |
Cl3H15N5Ru |
Poids moléculaire |
304.1 g/mol |
InChI |
InChI=1S/C3H7O.Bi.2H2O/c1-2-3-4;;;/h2-3H2,1H3;;2*1H2/q-1;+1;; |
Clé InChI |
KNVUGMFEMTXKBA-UHFFFAOYSA-N |
SMILES |
CCCO[Bi].O.O |
SMILES canonique |
CCCO[Bi].O.O |
Synonymes |
Propoxybismuth dihydoxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



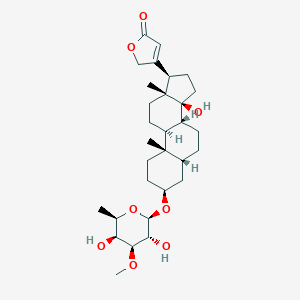
![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-3-isopropylbenzenesulfonamide](/img/structure/B230792.png)
![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B230799.png)
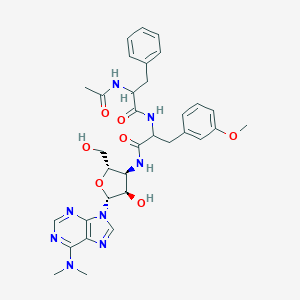
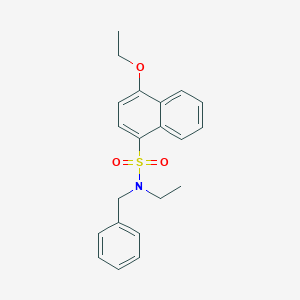
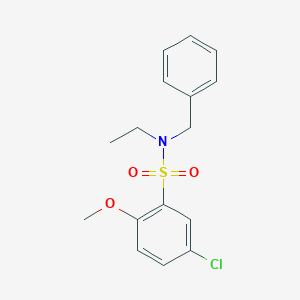
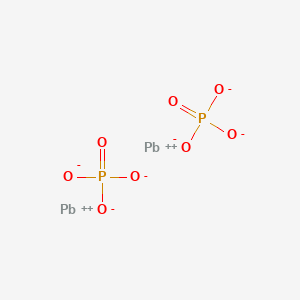
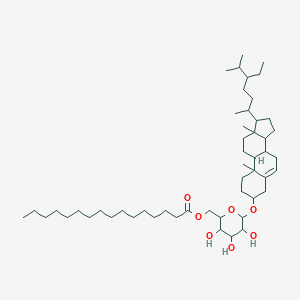
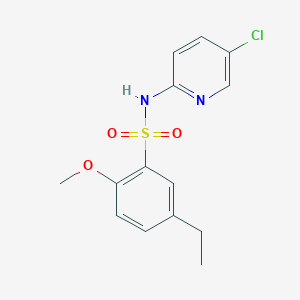
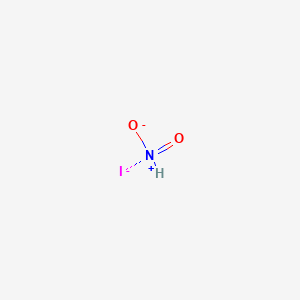
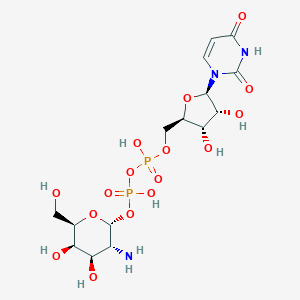
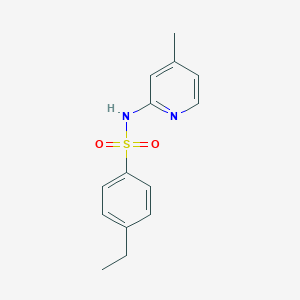
![ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B230830.png)
